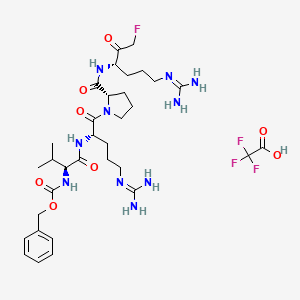

Z-VRPR-FMK (trifluoroacetate salt)

Description

BenchChem offers high-quality Z-VRPR-FMK (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-VRPR-FMK (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H50F4N10O8 |

|---|---|

Molecular Weight |

790.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-;/m0./s1 |

InChI Key |

WIPHXOQUHDJLCU-WCFRTMNKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

understanding Z-VRPR-FMK as a research tool

An In-depth Technical Guide to Z-VRPR-FMK: A Research Tool for Probing Caspase-Mediated Cell Death

Abstract

Z-VRPR-FMK is a synthetic tetrapeptide that acts as a potent, cell-permeable, and irreversible pan-caspase inhibitor. This guide provides a comprehensive overview of Z-VRPR-FMK, from its fundamental mechanism of action to its practical application in experimental settings. We will delve into the biochemical intricacies of its interaction with caspases, offer detailed protocols for its use in cell culture, and discuss the critical aspects of data interpretation and experimental controls. This document is intended for researchers, scientists, and drug development professionals who seek to utilize Z-VRPR-FMK as a precise tool to investigate the roles of caspases in apoptosis, inflammation, and other cellular processes.

Introduction: Understanding the Role of Caspases and Their Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and also play critical roles in inflammation. Their activity is tightly regulated, and their dysregulation is implicated in a multitude of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. The ability to modulate caspase activity is, therefore, a crucial requirement for researchers studying these processes.

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) has emerged as a valuable research tool for the study of caspase-dependent signaling pathways. It belongs to a class of peptide inhibitors that mimic the caspase cleavage site and are modified with a fluoromethylketone (FMK) group, which allows for irreversible binding to the active site of the enzyme. Its broad specificity across the caspase family makes it a "pan-caspase" inhibitor, enabling researchers to investigate cellular events in the absence of caspase activity.

Mechanism of Action: Irreversible Inhibition of Caspases

The inhibitory activity of Z-VRPR-FMK is conferred by its specific amino acid sequence and the presence of the C-terminal FMK group. The tetrapeptide sequence (Val-Arg-Pro-Arg) is recognized by the active site of caspases. Upon binding, the FMK group forms a covalent thioether linkage with the cysteine residue in the catalytic site of the caspase. This covalent modification is essentially irreversible under physiological conditions, leading to a complete and sustained loss of enzyme activity.

Caption: Mechanism of Z-VRPR-FMK action.

Applications in Research

The primary application of Z-VRPR-FMK is to determine whether a particular cellular process, most commonly cell death, is dependent on caspase activity. By treating cells with Z-VRPR-FMK and observing the cellular response to a stimulus, researchers can infer the involvement of caspases.

Key Research Applications:

-

Distinguishing between Apoptosis and Necrosis: Z-VRPR-FMK can be used to differentiate between caspase-dependent apoptosis and caspase-independent forms of cell death like necroptosis. If Z-VRPR-FMK blocks cell death induced by a particular stimulus, it strongly suggests an apoptotic mechanism.

-

Investigating Upstream Signaling Pathways: By inhibiting the downstream executioner caspases, researchers can study the upstream signaling events that lead to caspase activation without the confounding factor of cell death.

-

Studying the Role of Caspases in Inflammation: Some caspases, notably caspase-1 and caspase-11, are involved in the inflammatory response through the processing of pro-inflammatory cytokines. Z-VRPR-FMK can be used to probe the role of these caspases in inflammatory models.

Experimental Protocols

The following protocols provide a general framework for using Z-VRPR-FMK in cell culture experiments. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Reconstitution and Storage

Z-VRPR-FMK is typically supplied as a lyophilized powder.

-

Reconstitution: Reconstitute the lyophilized powder in sterile, anhydrous DMSO to create a stock solution. A common stock concentration is 10-50 mM.

-

Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Determining Optimal Working Concentration

The optimal working concentration of Z-VRPR-FMK can vary significantly between cell lines and experimental setups. A typical starting range is 10-100 µM. It is essential to perform a dose-response experiment to determine the minimal concentration that effectively inhibits caspase activity without causing non-specific toxicity.

Experimental Workflow for Dose-Response:

Caption: Workflow for optimizing Z-VRPR-FMK concentration.

General Protocol for Caspase Inhibition

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with the predetermined optimal concentration of Z-VRPR-FMK for 1-2 hours before inducing apoptosis. This allows for sufficient time for the inhibitor to permeate the cells and inhibit basal caspase activity.

-

Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, TNF-α) to the culture medium containing Z-VRPR-FMK.

-

Incubation: Incubate the cells for the desired period.

-

Analysis: Analyze the cells for markers of apoptosis, such as caspase activity (using a fluorogenic substrate), PARP cleavage (by Western blot), or changes in cell morphology.

Recommended Working Concentrations (as a starting point):

| Cell Type | Apoptotic Stimulus | Recommended Z-VRPR-FMK Concentration |

| Jurkat | Anti-Fas antibody | 20-50 µM |

| HeLa | Staurosporine | 50-100 µM |

| Primary Neurons | Trophic factor withdrawal | 10-20 µM |

Data Interpretation and Controls

The inclusion of proper controls is paramount for the accurate interpretation of data from experiments using Z-VRPR-FMK.

-

Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve Z-VRPR-FMK to control for any effects of the solvent.

-

Positive Control: Include a condition where apoptosis is induced without the inhibitor to confirm the effectiveness of the apoptotic stimulus.

-

Negative Control: An untreated cell population should be included to establish a baseline for cell viability and caspase activity.

Limitations and Off-Target Effects

While Z-VRPR-FMK is a powerful tool, it is essential to be aware of its limitations:

-

Specificity: Although considered a pan-caspase inhibitor, its affinity for different caspases can vary.

-

Off-Target Effects: At high concentrations, Z-VRPR-FMK may exhibit off-target effects by inhibiting other cysteine proteases, such as cathepsins. This can lead to confounding results, and it is crucial to use the lowest effective concentration.

-

Irreversibility: The irreversible nature of the inhibition means that the timing of its addition to the experimental system is critical.

Conclusion

Z-VRPR-FMK is an indispensable tool for researchers investigating caspase-mediated cellular processes. Its ability to irreversibly inhibit a broad range of caspases provides a clear experimental window to dissect the intricate signaling pathways governing cell death and inflammation. By understanding its mechanism of action, carefully optimizing experimental protocols, and including appropriate controls, researchers can leverage the full potential of Z-VRPR-FMK to gain valuable insights into fundamental biological questions.

References

- Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316. [https://science.sciencemag.org/content/281/5381/1312.

Z-VRPR-FMK: Target Specificity, Mechanism, and Experimental Application

Content Type: Technical Guide / Whitepaper Version: 2.0 (Feb 2026)

Executive Summary: The MALT1 "Tool Compound"

Z-VRPR-FMK is a peptide-mimetic irreversible inhibitor designed to target MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) .[1] Unlike standard caspases that cleave after aspartate residues, MALT1 is a paracaspase with a strict requirement for arginine at the P1 position.[2]

This guide dissects the molecular basis of Z-VRPR-FMK’s specificity, its utility in dissecting NF-κB signaling in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma), and the critical experimental constraints required to distinguish on-target efficacy from off-target alkylation.

Key Technical Takeaway: While Z-VRPR-FMK is highly specific for MALT1 in biochemical assays due to its peptide sequence, its fluoromethylketone (FMK) warhead is intrinsically reactive. In cellular assays, its poor membrane permeability necessitates high concentrations (50–100 µM), requiring rigorous controls to rule out non-specific cysteine alkylation.

Molecular Mechanism of Action[3]

The Substrate Mimicry

Z-VRPR-FMK is designed based on the optimal substrate sequence of MALT1.

-

Peptide Sequence (VRPR): Valine-Arginine-Proline-Arginine.[3] This mimics the cleavage site of BCL10 (a physiological substrate of MALT1).

-

Warhead (FMK): Fluoromethylketone.[1][4][5] A "suicide substrate" motif that forms an irreversible covalent thioether bond with the catalytic cysteine.

Structural Basis of Binding

MALT1 contains a caspase-like fold but differs in the S1 pocket.

-

Caspases (e.g., Caspase-3): The S1 pocket is basic (Arg/His rich) to accommodate an acidic Aspartate (D) residue at P1.

-

MALT1: The S1 pocket is acidic (Glu/Asp rich) to accommodate a basic Arginine (R) residue at P1.

This charge inversion is the primary driver of Z-VRPR-FMK’s selectivity over the caspase family.

Signaling Pathway Context

MALT1 acts as both a scaffold and a protease.[2][6] Z-VRPR-FMK only inhibits the protease function, leaving the scaffold function intact.

Figure 1: Z-VRPR-FMK specifically blocks the proteolytic arm of MALT1 signaling, preventing the cleavage of negative regulators like A20 and RELB, thereby dampening NF-κB activation.

Specificity and Selectivity Profile

MALT1 vs. Caspases

The following table summarizes the selectivity profile.[1] Note that while Z-VRPR-FMK is selective for MALT1, the FMK warhead can show cross-reactivity at high concentrations if the P1 residue is not strictly recognized.

| Target | P1 Preference | Z-VRPR-FMK Activity | Mechanism of Selectivity |

| MALT1 | Arginine (R) | Potent (Ki ~140 nM) | Perfect fit of VRPR sequence into acidic S1 pocket. |

| Caspase-3 | Aspartate (D) | Inactive / Very Weak | Steric and electrostatic repulsion of Arginine in S1. |

| Caspase-8 | Aspartate (D) | Inactive / Very Weak | Steric and electrostatic repulsion. |

| Cathepsin B | Broad | Weak/Moderate | FMK warhead can react; VRPR sequence is not optimal but tolerated. |

| Legumain | Asparagine (N) | Inactive | Strict P1 specificity mismatch. |

The "Permeability Paradox"

A critical limitation of Z-VRPR-FMK is its low cellular potency compared to its biochemical potency.

-

Biochemical Ki: ~140 nM (Cell-free assay).

-

Cellular IC50: 50–100 µM (Cell-based assay).

-

Reason: The two positively charged Arginine residues (at P1 and P4) make the molecule highly hydrophilic, preventing passive diffusion across the cell membrane.

Implication: When using 50 µM Z-VRPR-FMK to inhibit MALT1 in cells, you are near the concentration threshold where FMK warheads become "promiscuous" alkylators. Always use a negative control peptide (e.g., Z-FA-FMK) or a catalytically inactive MALT1 mutant control if possible.

Experimental Protocols

Biochemical Assay: Fluorogenic Substrate Cleavage

This assay validates direct inhibition of MALT1 enzymatic activity.

Materials:

-

Recombinant MALT1 (Full length or Caspase-like domain).

-

Substrate: Ac-LRSR-AMC or Ac-VRPR-AMC (Ex 380nm / Em 460nm).

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 0.1% CHAPS. (Note: Citrate is often added to stabilize the active conformation, as MALT1 activity is enhanced by high salt/citrate).

Protocol:

-

Preparation: Dilute MALT1 enzyme to 10-50 nM in assay buffer.

-

Inhibitor Incubation: Add Z-VRPR-FMK (serial dilution 1 nM – 10 µM) to the enzyme. Incubate for 30 minutes at 30°C . (Pre-incubation is crucial for covalent inhibitors).

-

Substrate Addition: Add Ac-LRSR-AMC (final conc. 50 µM).

-

Measurement: Monitor fluorescence increase kinetically for 60 minutes.

-

Analysis: Calculate the slope (RFU/min) and plot % activity vs. log[Inhibitor].

Cellular Target Engagement: BCL10 Cleavage

Detecting the inhibition of BCL10 cleavage is the "Gold Standard" for verifying cellular MALT1 inhibition.

Protocol:

-

Cell Culture: Use ABC-DLBCL lines (e.g., OCI-Ly3, HBL-1) which have constitutive MALT1 activity, or Jurkat T-cells stimulated with PMA/Ionomycin.

-

Treatment:

-

Pre-treat cells with Z-VRPR-FMK (50 µM) for 1 hour.

-

Control: DMSO vehicle.

-

Stimulation (if needed): Add PMA (20 ng/mL) + Ionomycin (1 µM) for 30-60 mins.

-

-

Lysis:

-

Wash cells with PBS.

-

Lyse in RIPA buffer + Protease Inhibitor Cocktail (Roche).

-

Critical: Add N-Ethylmaleimide (NEM) (10 mM) to the lysis buffer to freeze the ubiquitination/cleavage state and prevent post-lysis protease activity.

-

-

Western Blot:

Figure 2: Cellular workflow for validating Z-VRPR-FMK efficacy. Note the critical addition of NEM during lysis to prevent artifactual degradation.

Comparative Analysis: Z-VRPR-FMK vs. Other Inhibitors[1][2]

Researchers often choose between Z-VRPR-FMK (peptide) and small molecules like MI-2 or Mepazine.

| Feature | Z-VRPR-FMK | MI-2 | Mepazine |

| Type | Peptide-mimetic (Substrate analogue) | Small Molecule | Phenothiazine (Small Molecule) |

| Binding | Covalent (Active Site) | Covalent (Active Site) | Non-covalent (Allosteric) |

| Permeability | Poor (Requires ~50 µM) | Good (Active at ~1 µM) | Good (Active at ~5-10 µM) |

| Specificity | High (Sequence driven) | Moderate (Reactive Michael acceptor) | High (Allosteric conformational change) |

| Primary Use | In vitro / Mechanistic Proof | Cellular / Pre-clinical | Cellular / Clinical Repurposing |

Recommendation: Use Z-VRPR-FMK for biochemical assays and crystallographic studies to define the active site. Use MI-2 or Mepazine for cellular proliferation assays or in vivo xenograft studies.

References

-

Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key in T cell activation." Nature Immunology, 9(3), 272-281. Link

- Seminal paper identifying Z-VRPR-FMK as the specific inhibitor for MALT1.

-

Hachmann, J., & Salvesen, G. S. (2012). "The paracaspase MALT1: biology, structure, and inhibition." Biochimie, 94(11), 2295-2301. Link

-

Detailed structural analysis of the MALT1 active site and why it prefers Arginine.[2]

-

-

Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell, 22(6), 812-824. Link

- Comparison of peptide inhibitors vs. small molecule inhibitors like MI-2.

-

Hatcher, J. M., et al. (2019). "Peptide-based covalent inhibitors of MALT1 paracaspase."[7] Bioorganic & Medicinal Chemistry Letters, 29(11), 1336-1339. Link

- SAR studies on Z-VRPR-FMK deriv

-

Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell, 22(6), 825-837. Link

- Establishes Mepazine as an allosteric altern

Sources

- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-based covalent inhibitors of MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide-based covalent inhibitors of MALT1 paracaspase. [vivo.weill.cornell.edu]

Technical Guide: Chemical Synthesis of Z-VRPR-FMK

The following technical guide details the chemical synthesis of Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-FMK), a potent, irreversible inhibitor of the MALT1 paracaspase .

This guide is structured for application scientists and medicinal chemists, prioritizing the "Magnesium Enolate" method for the installation of the fluoromethyl ketone (FMK) warhead, which is superior to the traditional diazomethane route for basic amino acids like Arginine.

Executive Summary

-

Compound: Z-Val-Arg-Pro-Arg-FMK (Z-VRPR-FMK)

-

Target: MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2][3][4]

-

Mechanism: The C-terminal fluoromethyl ketone (FMK) acts as an electrophilic "warhead," forming an irreversible covalent thioether bond with the catalytic cysteine of MALT1.

-

Synthetic Challenge: The primary difficulty lies in installing the reactive FMK moiety onto the highly basic Arginine residue without racemization or side-chain alkylation.

-

Recommended Strategy: Convergent synthesis.

-

Warhead Synthesis: Preparation of the protected Arg-FMK unit using magnesium benzyl fluoromalonate.

-

Backbone Assembly: Solid-Phase Peptide Synthesis (SPPS) of the Z-Val-Arg(Pbf)-Pro-OH fragment.

-

Condensation: Solution-phase coupling of the backbone to the warhead followed by global deprotection.

-

Strategic Retrosynthesis

The synthesis is best approached by disconnecting the molecule at the Pro-Arg bond. This minimizes the handling steps involving the reactive FMK warhead and allows for the efficient assembly of the peptide backbone using standard SPPS.

Figure 1: Retrosynthetic analysis dividing the target into a stable peptide fragment and a reactive warhead unit.

Detailed Experimental Protocol

Part A: Synthesis of the Warhead (H-Arg(Pmc)-FMK)

The installation of the FMK group on Arginine is achieved via a modified Dakins-West reaction using a magnesium malonate enolate. This avoids the use of hazardous diazomethane and minimizes racemization.

Reagents Required:

-

Boc-Arg(Pmc)-OH (Side chain protection with Pmc is preferred for stability).

-

Magnesium Benzyl Fluoromalonate.

-

Carbonyldiimidazole (CDI).

-

Palladium on Carbon (Pd/C).[5]

-

Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step-by-Step Protocol:

-

Activation: Dissolve Boc-Arg(Pmc)-OH (1.0 eq) in anhydrous THF under nitrogen. Add CDI (1.2 eq) and stir at Room Temperature (RT) for 30–60 minutes to form the acyl imidazole active intermediate.

-

C-C Bond Formation: Add Magnesium Benzyl Fluoromalonate (1.0 eq) to the reaction mixture. Stir overnight at RT. The magnesium enolate attacks the activated carboxyl group.

-

Workup: Quench with 1M HCl (cold) and extract with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Intermediate: A beta-keto ester (Boc-Arg(Pmc)-CH(COOBn)-F).

-

-

Decarboxylation: Dissolve the intermediate in Ethanol/EtOAc (1:1). Add 10% Pd/C catalyst. Hydrogenate (H₂ balloon) for 4–6 hours.

-

N-Terminal Deprotection: Dissolve Boc-Arg(Pmc)-FMK in 4M HCl in Dioxane . Stir for 30 minutes at 0°C. Concentrate in vacuo to yield H-Arg(Pmc)-FMK·HCl . Use immediately or store at -20°C.

Part B: Synthesis of Peptide Backbone (Z-Val-Arg-Pro-OH)

Use standard Fmoc-SPPS on a highly acid-sensitive resin to allow cleavage of the protected peptide fragment.

Protocol:

-

Resin Loading: Use 2-Chlorotrityl Chloride Resin . Load Fmoc-Pro-OH in DCM with DIPEA.

-

Elongation:

-

Deprotect Fmoc with 20% Piperidine/DMF.

-

Couple Fmoc-Arg(Pbf)-OH using HBTU/DIPEA.

-

Couple Z-Val-OH (Z = Benzyloxycarbonyl) as the final residue. Note: Use Z-protection to cap the N-terminus permanently.

-

-

Cleavage from Resin: Treat resin with 1% TFA in DCM (v/v) for 2 minutes × 5 times.

-

Critical: This mild acid condition cleaves the peptide from the resin without removing the Pbf side-chain protection of the Arginine.

-

-

Isolation: Neutralize the filtrate immediately with Pyridine. Concentrate and precipitate in cold water/ether.

-

Product:Z-Val-Arg(Pbf)-Pro-OH .

-

Part C: Fragment Condensation & Global Deprotection

This step links the backbone to the warhead and removes the side-chain protecting groups.

Protocol:

-

Coupling: Dissolve Z-Val-Arg(Pbf)-Pro-OH (1.0 eq) and H-Arg(Pmc)-FMK·HCl (1.1 eq) in dry DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at 0°C for 1 hour, then RT for 3 hours.

-

Monitoring: Check by LC-MS for the formation of the fully protected intermediate: Z-Val-Arg(Pbf)-Pro-Arg(Pmc)-FMK.

-

-

Global Deprotection: Dissolve the purified intermediate in a cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Time: Stir for 2–3 hours at RT.

-

Note: The FMK group is generally stable in TFA, but prolonged exposure should be avoided to prevent acid-catalyzed hydration or decomposition.

-

-

Precipitation: Drop the reaction mixture into cold Diethyl Ether (-20°C). Centrifuge to collect the white precipitate (crude Z-VRPR-FMK).

Purification and Analysis

Purification (Preparative HPLC)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 60% B over 45 minutes. Arginine residues make the peptide hydrophilic; it will elute early.

-

Handling: Lyophilize fractions immediately. Avoid leaving the peptide in aqueous solution for extended periods to prevent hydration of the ketone (gem-diol formation).

Analytical Specifications

| Parameter | Specification | Method |

| Purity | > 95% | RP-HPLC (214 nm) |

| Identity | 676.8 Da (M+H)+ | ESI-MS |

| Counter-ion | TFA Salt | Standard SPPS outcome |

| Appearance | White amorphous powder | Visual Inspection |

Reaction Workflow Diagram

Figure 2: Step-by-step workflow for the convergent synthesis of Z-VRPR-FMK.

Safety & Stability

-

Toxicity: Fluoromethyl ketones are alkylating agents. While less volatile than diazomethane, they can alkylate biological nucleophiles. Handle with gloves in a fume hood.

-

Storage: Store lyophilized powder at -20°C under desiccant.

-

Stability: The FMK group is prone to forming a hydrate (gem-diol) in aqueous solution. This is reversible, but stock solutions should be made in dry DMSO.

References

-

Hatcher, J. M., et al. (2019). "Peptide-based covalent inhibitors of MALT1 paracaspase."[9] Bioorganic & Medicinal Chemistry Letters, 29(11), 1336-1339.

- Primary reference for the Z-VRPR-FMK synthesis and MALT1 inhibition d

-

Imperiali, B., & Abeles, R. H. (1986). "Inhibition of serine proteases by peptidyl fluoromethyl ketones."[10] Biochemistry, 25(13), 3760-3767.

- Foundational text on the mechanism and synthesis of FMK inhibitors.

- Revesz, L., et al. (1994). "Synthesis of P1 aspartic acid analogs of caspase inhibitors." Tetrahedron Letters, 35(52), 9693-9696.

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Peptide-based covalent inhibitors of MALT1 paracaspase. [vivo.weill.cornell.edu]

- 10. air.unimi.it [air.unimi.it]

Methodological & Application

Z-VRPR-FMK (trifluoroacetate salt): A Comprehensive Guide to In Vitro Protease Inhibition Assays

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of Z-VRPR-FMK (trifluoroacetate salt) in in vitro protease inhibition assays. It covers the inhibitor's mechanism, handling, a detailed assay protocol, and data analysis, grounded in established scientific principles.

Introduction

Z-Val-Arg-Pro-DL-Arg-fluoromethylketone (Z-VRPR-FMK) is a synthetic tetrapeptide that functions as a selective, cell-permeable, and irreversible inhibitor of certain proteases.[1][2][3] It is particularly recognized for its potent inhibition of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), a paracaspase crucial for T-cell activation and NF-κB signaling.[4][5][6] Due to its mechanism and target profile, Z-VRPR-FMK serves as a critical tool compound for studying the roles of MALT1 in immunology and in diseases like specific B-cell lymphomas.[1][4][7]

This guide details the scientific basis for its use and provides a robust, self-validating protocol for determining its inhibitory activity in a biochemical, in vitro setting.

Section 1: Scientific Foundation of Z-VRPR-FMK

Mechanism of Action: Covalent Inhibition

Z-VRPR-FMK belongs to the class of peptidyl fluoromethyl ketone (FMK) inhibitors.[8][9] Its inhibitory mechanism involves a two-step process:

-

Initial Binding: The peptide sequence (VRPR) mimics the natural substrate of the target protease, facilitating its binding to the enzyme's active site.[7] This interaction is governed by non-covalent forces and determines the inhibitor's specificity.

-

Irreversible Covalent Modification: The highly electrophilic carbon of the fluoromethyl ketone "warhead" is attacked by a nucleophilic residue in the enzyme's active site—typically the thiol group of a cysteine (for cysteine proteases like MALT1) or the hydroxyl group of a serine (for serine proteases).[8][10][11] This forms a stable, covalent bond, leading to irreversible inactivation of the enzyme.[6][12]

The strength of this mechanism lies in its combination of high affinity (driven by the peptide) and high reactivity (driven by the FMK group), resulting in potent and durable inhibition.[9]

Target Profile

The primary and most well-characterized target of Z-VRPR-FMK is the paracaspase MALT1 .[4][5][12] MALT1's proteolytic activity is essential for activating NF-κB, a key transcription factor in immune responses.[1][2] By inhibiting MALT1, Z-VRPR-FMK can effectively block downstream signaling, which has been shown to suppress the proliferation and survival of certain lymphoma cell lines, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2][4]

While selective, researchers should remain aware of potential off-target effects on other proteases with similar substrate specificities, particularly other cysteine or serine proteases.[7][10]

The Trifluoroacetate (TFA) Salt

Z-VRPR-FMK is commonly supplied as a trifluoroacetate (TFA) salt. This is a byproduct of the standard solid-phase peptide synthesis and subsequent purification by reverse-phase HPLC, where TFA is used as a mobile phase modifier.[13][14][15]

Key Considerations for the TFA Salt:

-

Solubility: The TFA salt form generally enhances the solubility of the peptide in aqueous solutions.[3][5]

-

Handling: Peptides supplied as TFA salts can be hygroscopic.[5] It is crucial to store the compound under desiccating conditions.[3]

-

Biological Impact: While often acceptable for in vitro biochemical assays, residual TFA can have unintended effects in cellular or in vivo experiments, sometimes inhibiting or promoting cell growth.[16] For sensitive cellular assays, exchanging the TFA counter-ion for acetate or hydrochloride may be necessary.[15][17]

-

Stoichiometry: The exact ratio of peptide to TFA can vary between batches. The product is typically sold by gross weight, and the net peptide content should be confirmed from the Certificate of Analysis for precise concentration calculations.[6]

Section 2: Pre-Assay Preparation & Handling

Proper handling and preparation of Z-VRPR-FMK are critical for obtaining reproducible and accurate results.

Reagent Reconstitution and Storage

Materials:

-

Z-VRPR-FMK (TFA salt), lyophilized powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol for Preparing a 10 mM Stock Solution:

-

Briefly centrifuge the vial of lyophilized Z-VRPR-FMK to ensure all powder is at the bottom.

-

Refer to the Certificate of Analysis for the net weight of the peptide. The molecular weight of the free base is 676.8 g/mol .[3][5]

-

Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Example: For 1 mg of net peptide: Volume (µL) = (1 mg / 676.8 g/mol ) / (10 mmol/L) * 1,000,000 µL/L ≈ 147.7 µL.

-

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex gently until the peptide is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

Storage Recommendations:

-

Lyophilized Powder: Store at -20°C under desiccating conditions.

-

DMSO Stock Solution: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][12] Ensure vials are tightly sealed to prevent moisture absorption.

Assay Buffer Considerations

The choice of assay buffer is critical for ensuring optimal enzyme activity and inhibitor stability. A typical buffer for a MALT1 assay might be:

-

Composition: 50 mM HEPES or Tris-HCl, 150 mM NaCl, 5-10 mM DTT, 0.01% (v/v) Triton X-100 or Tween-20.

-

pH: Typically in the range of 7.4 - 8.0.

-

Reducing Agent: A reducing agent like Dithiothreitol (DTT) is essential for maintaining the active-site cysteine of MALT1 in its reduced, nucleophilic state.

-

Detergent: A non-ionic detergent is included to prevent aggregation of the enzyme and other proteins.

Section 3: In Vitro Protease Inhibition Assay Protocol

This protocol describes a fluorogenic assay to determine the potency of Z-VRPR-FMK against a target protease (e.g., MALT1).

Principle of the Assay

The assay measures the rate of cleavage of a fluorogenic peptide substrate. The substrate consists of a peptide sequence recognized by the enzyme, which is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to enzyme activity. The inhibitory effect of Z-VRPR-FMK is quantified by measuring the reduction in the rate of fluorescence increase.

Materials & Reagents

-

Recombinant active protease (e.g., MALT1)

-

Fluorogenic substrate (e.g., Ac-LRSR-AMC for MALT1)

-

Z-VRPR-FMK (TFA salt) stock solution (10 mM in DMSO)

-

Assay Buffer (as described in Section 2.2)

-

Solid black, flat-bottom 96-well or 384-well assay plates

-

Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex/Em ≈ 360/460 nm for AMC substrates)

Detailed Experimental Workflow

The workflow is designed to account for the irreversible nature of the inhibitor by including a pre-incubation step.

Caption: Experimental workflow for the in vitro protease inhibition assay.

Step-by-Step Protocol:

-

Prepare Inhibitor Dilutions:

-

Create a serial dilution series of Z-VRPR-FMK from your 10 mM stock.

-

First, perform an intermediate dilution in DMSO. Then, dilute further into Assay Buffer to create the final working concentrations (e.g., 2X final concentration). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

-

-

Set Up Assay Plate:

-

Design the plate layout to include all necessary controls (see Table 1).

-

Add 50 µL of each 2X inhibitor dilution or vehicle control (Assay Buffer with the same % DMSO) to the appropriate wells of a 96-well plate.

-

-

Pre-incubation of Enzyme and Inhibitor:

-

Add 25 µL of the 4X working enzyme solution to all wells except the "No Enzyme" control wells.

-

Rationale: This pre-incubation step is crucial for irreversible inhibitors. It allows time for the covalent bond to form between Z-VRPR-FMK and the enzyme before the substrate is introduced.[18] The duration of this step (e.g., 15-60 minutes at room temperature or 37°C) significantly impacts the apparent IC50 value and should be kept consistent and reported.[19][20]

-

-

Initiate and Measure the Reaction:

-

Prepare a 4X working solution of the fluorogenic substrate.

-

To start the reaction, add 25 µL of the 4X substrate solution to all wells. The total volume should now be 100 µL.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30-60 minutes).

-

Data Analysis: Calculating IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. For irreversible inhibitors, the IC50 is time-dependent; a longer pre-incubation time will result in a lower IC50 value.[18][21]

-

Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (seconds). The initial reaction rate (V₀) is the slope of the linear portion of this curve (RFU/sec).

-

Calculate Percent Inhibition: Use the rates from the control wells to normalize the data.

-

% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))

-

Rate_inhibitor: Rate in the presence of Z-VRPR-FMK.

-

Rate_vehicle: Rate of the 100% activity control (enzyme + substrate + DMSO).

-

Rate_background: Rate of the 0% activity control (substrate only, no enzyme).

-

-

Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Section 4: Quality Control & Troubleshooting

A robust assay design includes multiple controls to ensure the validity of the results.

Self-Validating Controls

Table 1: Essential Controls for the Inhibition Assay

| Control Name | Components | Purpose | Expected Outcome |

| 100% Activity | Enzyme + Substrate + Vehicle (DMSO) | Represents the maximum uninhibited reaction rate. | High, linear increase in fluorescence. |

| 0% Activity (Background) | Substrate + Assay Buffer | Measures substrate auto-hydrolysis and background fluorescence. | Very low to no increase in fluorescence. |

| No Enzyme Control | Inhibitor + Substrate + Assay Buffer | Checks for interference between the inhibitor and the substrate or fluorescence signal. | Same as 0% Activity control. |

| Vehicle Control | Enzyme + Substrate + Vehicle (DMSO) | Same as 100% Activity; ensures the solvent (DMSO) has no inhibitory effect at the concentration used. | Same as 100% Activity control. |

Common Issues and Solutions

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | Substrate instability/auto-hydrolysis. Contaminated buffer or plate. | Test substrate stability over time. Prepare fresh buffers. Use high-quality, non-fluorescent plates. |

| Low Signal / No Enzyme Activity | Inactive enzyme. Incorrect buffer pH or missing cofactors (DTT). | Verify enzyme activity with a positive control inhibitor. Ensure buffer pH is optimal and DTT is freshly added. |

| Inconsistent Results / High Well-to-Well Variability | Pipetting errors. Inhibitor precipitation at high concentrations. Incomplete mixing. | Calibrate pipettes. Check inhibitor solubility in the final assay buffer. Ensure thorough mixing after each reagent addition. |

| IC50 Value is Much Higher Than Expected | Insufficient pre-incubation time. Degraded inhibitor stock solution. | Increase the pre-incubation time of the enzyme and inhibitor. Prepare a fresh stock solution of Z-VRPR-FMK from lyophilized powder. |

Conclusion

Z-VRPR-FMK is a powerful and specific irreversible inhibitor of MALT1, making it an invaluable tool for biochemical and cellular research. By understanding its covalent mechanism of action and adhering to a carefully controlled and validated in vitro assay protocol, researchers can reliably determine its inhibitory potency. The inclusion of a pre-incubation step and meticulous attention to reagent handling and controls are paramount for generating accurate, reproducible data that can confidently guide drug discovery and molecular biology investigations.

References

-

Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947–1955. Retrieved from [Link]

-

Krištůfek, P., & Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the possible inhibitory mechanisms of action of all types of peptidyl fluoromethyl ketones (PFMKs). Retrieved from ResearchGate website: [Link]

-

Semantic Scholar. (n.d.). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Retrieved from Semantic Scholar website: [Link]

-

Krištůfek, P., & Petr, K. (2022). A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

-

MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5649. Retrieved from [Link]

-

Quora. (2016). In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful? Retrieved from Quora website: [Link]

-

Pace, J., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(11), 3196. Retrieved from [Link]

-

ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible inhibitor will shift. Retrieved from ResearchGate website: [Link]

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from AmbioPharm website: [Link]

-

Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Retrieved from Biobide blog: [Link]

-

Fontan, L., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters, 29(10), 1255-1260. Retrieved from [Link]

-

LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from LifeTein website: [Link]

-

Johnson, A. R., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from YouTube: [Link]

-

GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from GenScript website: [Link]

-

Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from Creative Diagnostics website: [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from BioIVT website: [Link]

-

MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 10(9), 522. Retrieved from [Link]

Sources

- 1. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z-VRPR-FMK | NF-kappaB inhibitor | Hello Bio [hellobio.com]

- 3. Z-VRPR-FMK (Z-Val-Arg-Pro-DL-Arg-FMK, MALT1 inhibitor), MALT1 inhibitor (CAS 1381885-28-4) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enzo Life Sciences Z-VRPR-FMK (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. Z-VRPR-FMK trifluoroacetate salt | Other Proteases | Tocris Bioscience [tocris.com]

- 7. Peptide-based covalent inhibitors of MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 14. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 15. lifetein.com [lifetein.com]

- 16. genscript.com [genscript.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

Application Note: Targeting MALT1 Paracaspase in Jurkat Cells with Z-VRPR-FMK

Abstract & Core Mechanism

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a potent, irreversible, peptide-based inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) .[1][2] Unlike typical caspases, MALT1 exhibits "paracaspase" activity with arginine-specific substrate specificity.

In Jurkat T-cells (a human T-cell leukemia line), MALT1 is a critical component of the CBM complex (CARD11-BCL10-MALT1), which links T-cell Receptor (TCR) stimulation to NF-

Why use Z-VRPR-FMK in Jurkat? Jurkat cells do not exhibit constitutive MALT1 activity. Therefore, this protocol specifically addresses inducible models where Z-VRPR-FMK is used to block MALT1 proteolytic function following stimulation with PMA/Ionomycin or anti-CD3/CD28 antibodies.

Signal Transduction Context

The following diagram illustrates the precise intervention point of Z-VRPR-FMK within the TCR signaling cascade.

Figure 1: Mechanism of Action. Z-VRPR-FMK covalently binds the catalytic Cysteine-464 of MALT1, blocking substrate cleavage without disrupting the CBM complex scaffolding function.

Material Preparation & Handling[3][4][5][6][7]

Scientific Integrity Note: Z-VRPR-FMK contains two arginine residues, making it highly charged and hydrophilic, yet the FMK group is reactive. Proper storage is critical to prevent hydrolysis or cyclization.

Reagent Specifications

| Parameter | Specification | Notes |

| Molecular Weight | ~676.8 Da | Peptide-based |

| Solubility | DMSO (Recommended) | Soluble up to 10-20 mM. |

| Stock Concentration | 10 mM | Higher concentrations may precipitate upon freeze-thaw. |

| Storage | -20°C (Desiccated) | Stable for 6 months. Hygroscopic. |

| Control Reagent | Z-FA-FMK | Negative control (cathepsin B inhibitor, inactive on MALT1). |

Reconstitution Protocol

-

Equilibrate: Allow the product vial to reach room temperature before opening to prevent condensation (water inactivates FMK).

-

Dissolve: Add high-grade anhydrous DMSO to achieve a 10 mM stock.

-

Example: For 1 mg of Z-VRPR-FMK, add ~147 µL DMSO.

-

-

Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

-

Store: -20°C or -80°C.

Dose Optimization & Experimental Design

Expert Insight: Unlike small molecule inhibitors (e.g., MI-2), peptide-FMK inhibitors have poor cell permeability due to their charged nature.

-

Effective Concentration: 50 µM – 75 µM is the standard requirement for Jurkat cells to achieve >90% inhibition of MALT1. Lower doses (10-20 µM) are often insufficient in whole-cell assays.

-

Pre-incubation: Essential. The inhibitor needs time to penetrate the membrane and covalently modify the active site before the pathway is triggered.

Experimental Groups

-

Vehicle Control: Jurkat + DMSO + Stimulation (PMA/Iono)

-

Negative Control: Jurkat + Z-FA-FMK (50 µM) + Stimulation

-

Experimental: Jurkat + Z-VRPR-FMK (50 µM) + Stimulation[3]

-

Unstimulated: Jurkat + DMSO (Baseline)

Core Protocol: Assessing MALT1 Activity via BCL10 Cleavage

This is the gold-standard assay for verifying Z-VRPR-FMK efficacy. MALT1 cleaves BCL10 (33 kDa) into a smaller fragment (~28 kDa) upon strong stimulation.

Workflow Visualization

Figure 2: Experimental Timeline for MALT1 Protease Inhibition Assay.

Step-by-Step Methodology

1. Cell Preparation

-

Use Jurkat cells in log-phase growth (viability >95%).

-

Resuspend cells at 2 x 10⁶ cells/mL in fresh RPMI-1640 (10% FBS).

-

Aliquot 1 mL per well into a 12-well plate.

2. Inhibitor Pre-treatment

-

Add 5 µL of 10 mM Z-VRPR-FMK stock to the experimental wells (Final: 50 µM ).

-

Add 5 µL DMSO to Vehicle Control wells.

-

Incubate for 1 hour at 37°C, 5% CO₂.

-

Note: Do not wash the inhibitor out. It must remain present during stimulation.

-

3. Stimulation (The Trigger)

-

Prepare a 1000X mix of PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.

-

Add to cells to achieve final concentrations:

-

PMA: 20 ng/mL

-

Ionomycin: 1 µM

-

-

Incubate for 30 to 45 minutes at 37°C.

-

Critical: BCL10 cleavage is rapid. Extending beyond 60 mins leads to degradation of the cleaved fragment.

-

4. Lysis & Western Blotting[4]

-

Harvest cells by centrifugation (300 x g, 5 min, 4°C). Wash 1x with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with protease inhibitors (e.g., Roche cOmplete).

-

Tip: Do NOT use Z-VRPR-FMK in the lysis buffer; the covalent bond is already formed in the cell.

-

-

Run 20-30 µg of protein on a 10-12% SDS-PAGE gel.

-

Primary Antibody: Anti-BCL10 (e.g., Santa Cruz sc-5273 or Cell Signaling #4237).

-

Expected Result:

-

Vehicle + Stim: Doublet band (Full length 33 kDa + Cleaved ~28 kDa).

-

Z-VRPR-FMK + Stim: Single band (Full length 33 kDa only).

-

Functional Protocol: IL-2 Secretion (ELISA)

Inhibition of MALT1 protease activity reduces, but does not abolish, NF-

-

Seeding: 5 x 10⁵ Jurkat cells in 200 µL media (96-well flat bottom).

-

Pre-treatment: Add Z-VRPR-FMK (50-100 µM) for 1 hour.

-

Stimulation: Add PMA (20 ng/mL) + Ionomycin (1 µM) OR Anti-CD3/CD28 beads.

-

Incubation: 24 hours at 37°C.

-

Harvest: Collect supernatant.

-

Assay: Analyze IL-2 levels via ELISA.

-

Expectation: ~30-50% reduction in IL-2 compared to vehicle control. (Note: Complete suppression usually requires blocking the scaffolding function as well).

-

Troubleshooting & Expert Tips

| Observation | Probable Cause | Corrective Action |

| No BCL10 Cleavage in Control | Weak stimulation | Ensure PMA/Ionomycin stocks are fresh. Increase PMA to 50 ng/mL. |

| No Inhibition with Z-VRPR-FMK | Permeability / Stability | Increase dose to 75-100 µM . Ensure stock was stored desiccated. Increase pre-incubation to 2 hours. |

| High Cell Death | DMSO Toxicity | Ensure final DMSO concentration is < 1.0% . (50 µM from 10 mM stock = 0.5% DMSO, which is safe). |

| Inconsistent Bands | Proteasomal degradation | Add MG-132 (10 µM) during the last 30 mins of stimulation to accumulate the cleaved BCL10 fragment. |

References

-

Rebeaud, F., et al. (2008).[4] "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[5][6] Nature Immunology, 9(3), 272-281.

-

Coornaert, B., et al. (2008).[4] "T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20." Nature Immunology, 9(3), 263-271.

-

Hailfinger, S., et al. (2011).[4] "MALT1-mediated cleavage of RelB promotes canonical NF-kappaB activation in lymphocytes." Proceedings of the National Academy of Sciences, 108(35), 14596-14601.

-

Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[7] Cancer Cell, 22(6), 812-824.[7]

-

Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell, 22(6), 825-837.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Probes to monitor activity of the paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzo Life Sciences Z-VRPR-FMK (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Z-VRPR-FMK concentration for ABC-DLBCL cell lines

Application Note & Protocol Guide

Topic: Determination of Optimal Z-VRPR-FMK Concentration for Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) Cell Lines

Abstract

This guide provides a comprehensive framework for researchers to determine and validate the optimal working concentration of Z-VRPR-FMK, an irreversible MALT1 protease inhibitor, for use in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines. ABC-DLBCL is a clinically aggressive subtype of lymphoma characterized by constitutive activation of the NF-κB signaling pathway, a dependency that renders it susceptible to targeted inhibition.[1][2][3] MALT1 paracaspase is a critical component of the CARMA1-BCL10-MALT1 (CBM) signalosome that drives this oncogenic signaling.[1][4][5] Z-VRPR-FMK offers a tool to probe this pathway, and establishing its precise effective concentration is paramount for achieving specific MALT1 inhibition while minimizing off-target effects. This document details the underlying principles, provides validated, step-by-step protocols for dose-response analysis, and outlines methods to confirm target engagement and downstream cellular consequences.

Scientific Foundation: Why MALT1 Inhibition in ABC-DLBCL?

Diffuse Large B-Cell Lymphoma (DLBCL) is molecularly heterogeneous, with the ABC subtype showing significantly poorer clinical outcomes.[6] A defining feature of ABC-DLBCL is its "addiction" to chronic B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, which converges on the constitutive activation of the transcription factor NF-κB.[2][3][7][8] This sustained NF-κB activity promotes tumor cell survival, proliferation, and chemoresistance.[6][9]

Central to this signaling cascade is the CARMA1-BCL10-MALT1 (CBM) complex .[4][5] In ABC-DLBCL, frequent mutations in upstream components (like CD79A/B, CARD11/CARMA1, or MYD88) lead to the inappropriate and continuous assembly of this complex.[10][11] MALT1, the effector component of this signalosome, possesses paracaspase activity—a unique proteolytic function that cleaves substrates after an arginine residue.[12][13][14] This protease activity is essential for amplifying and sustaining NF-κB signaling through the cleavage and inactivation of negative regulators (e.g., A20, CYLD) and the processing of other substrates like BCL10 and RelB.[14][15][16][17]

Z-VRPR-FMK is a tetrapeptide-based irreversible inhibitor that covalently binds to the active site cysteine (C464) of MALT1, thereby ablating its proteolytic function.[9][18] By inhibiting MALT1, Z-VRPR-FMK effectively shuts down the aberrant NF-κB signaling that ABC-DLBCL cells depend on for survival, leading to cell cycle arrest and apoptosis.[1][8][18]

dot

Caption: MALT1 signaling pathway in ABC-DLBCL and point of inhibition by Z-VRPR-FMK.

Experimental Design & Strategy

The core objective is to identify the IC50 (half-maximal inhibitory concentration) , which represents the concentration of Z-VRPR-FMK required to inhibit a biological process (in this case, cell viability) by 50%. This value serves as a critical benchmark for subsequent mechanistic assays. Our strategy is a three-tiered, self-validating approach:

-

Functional Assessment: Determine the dose-dependent effect of Z-VRPR-FMK on the viability of ABC-DLBCL cell lines.

-

Mechanistic Confirmation (Cellular): Verify that the loss of viability is due to the induction of apoptosis.

-

Mechanistic Confirmation (Molecular): Directly confirm that the compound is inhibiting MALT1 protease activity by assessing the cleavage of a known MALT1 substrate.

dot

Caption: A comprehensive workflow for determining and validating Z-VRPR-FMK concentration.

Materials & Cell Line Selection

Recommended ABC-DLBCL Cell Lines

The choice of cell line is critical. The following lines are well-characterized models of ABC-DLBCL known to be dependent on MALT1 activity.[1][17][19]

| Cell Line | Key Characteristics | Recommended Culture Media |

| HBL-1 | MALT1-dependent, harbors CARD11 L244P mutation. | RPMI-1640 + 20% FBS + 1% Pen/Strep |

| TMD8 | MALT1-dependent, harbors MYD88 L265P mutation. | RPMI-1640 + 10% FBS + 1% Pen/Strep |

| OCI-Ly3 | MALT1-dependent, complex karyotype. | RPMI-1640 + 20% FBS + 1% Pen/Strep |

| OCI-Ly10 | MALT1-dependent, BCL2 translocation. | RPMI-1640 + 10% FBS + 1% Pen/Strep |

Reagents and Equipment

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected ABC-DLBCL cell line(s)

-

Complete cell culture medium (as specified above)

-

Phosphate-Buffered Saline (PBS)

-

For Protocol 1: MTT Reagent (e.g., 5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01M HCl or DMSO)[21][22]

-

For Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[23][24]

-

For Protocol 3: RIPA Lysis Buffer, Protease Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Primary antibodies (e.g., anti-RelB, anti-CYLD, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

-

96-well and 6-well tissue culture plates

-

Microplate reader (for MTT)

-

Flow cytometer (for Annexin V/PI)

-

Western blotting equipment (electrophoresis and transfer systems, imaging system)

Stock Solution Preparation

Causality: Z-VRPR-FMK is hydrophobic and requires an organic solvent for solubilization. DMSO is the standard choice for cell culture applications. Preparing a high-concentration stock allows for minimal solvent carryover into the final culture medium, as high percentages of DMSO (>0.5%) can be toxic to cells.

-

Reconstitution: Dissolve Z-VRPR-FMK powder in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Storage: Store aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: Determining IC50 via MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[25] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[21] The amount of formazan produced is proportional to the number of living cells.[22]

Procedure:

-

Cell Seeding:

-

Harvest log-phase ABC-DLBCL cells and perform a cell count.

-

Seed cells into a 96-well flat-bottom plate at a density of 1x10⁴ to 2x10⁴ cells/well in 100 µL of complete medium.

-

Expert Tip: Include wells with medium only to serve as a background control.

-

-

Compound Treatment:

-

Prepare a series of Z-VRPR-FMK dilutions from your stock solution in complete medium. A typical final concentration range for initial screening is 0, 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest Z-VRPR-FMK dose (e.g., 0.1% DMSO).

-

Add 100 µL of the 2x final concentration drug dilutions to the appropriate wells to reach a final volume of 200 µL. Perform in triplicate for each condition.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. A 48-hour timepoint is often sufficient to observe significant effects.[18]

-

-

MTT Assay Execution:

-

Add 20 µL of 5 mg/mL MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the medium without disturbing the crystals. For suspension cells, first centrifuge the plate at low speed (e.g., 500 x g for 5 min).

-

Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[26]

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO), which is set to 100%.

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

-

-

Plot % Viability against the log of Z-VRPR-FMK concentration.

-

Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[23]

Procedure:

-

Cell Seeding and Treatment:

-

Seed 0.5x10⁶ to 1x10⁶ cells per well in 6-well plates.

-

Treat cells with Z-VRPR-FMK at concentrations corresponding to the determined IC50 and 2x IC50. Include a vehicle control (DMSO).

-

Incubate for 24 to 48 hours.

-

-

Cell Harvesting and Staining:

-

Collect cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.

-

Wash cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit.[27]

-

Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[27]

-

Add 400 µL of 1x Binding Buffer to each tube before analysis.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer immediately.

-

Data Analysis:

-

Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells

-

Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic/necrotic cells

-

Quadrant 3 (Q3, Annexin V-/PI-): Live, healthy cells

-

Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells

-

Sum the percentages of cells in Q2 and Q4 to determine the total apoptotic population. Compare the treated samples to the vehicle control.

Protocol 3: Verification of MALT1 Inhibition by Western Blot

Principle: The most direct way to confirm MALT1 inhibition is to measure the cleavage of its known substrates. In MALT1-active ABC-DLBCL cells, substrates like RelB are constitutively cleaved.[14][15][28] Treatment with an effective concentration of Z-VRPR-FMK will prevent this cleavage, leading to an accumulation of the full-length protein and a reduction of the cleaved fragment.[29][30]

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2x10⁶ to 5x10⁶ cells in 6-well plates or T-25 flasks.

-

Treat with Z-VRPR-FMK (Vehicle, IC50, 2x IC50) for 6 to 24 hours. A shorter timepoint is often sufficient to see changes in protein cleavage.

-

-

Protein Extraction:

-

Harvest and wash cells with cold PBS.

-

Lyse the cell pellet in cold RIPA buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Normalize samples to equal protein amounts (e.g., 20-30 µg per lane) and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with primary antibody against a MALT1 substrate (e.g., anti-RelB) overnight at 4°C. Also probe a separate blot or re-probe for a loading control (e.g., GAPDH, β-Actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

Data Analysis:

-

Visually inspect the blot. In the vehicle-treated lane, you should see both full-length and cleaved forms of the substrate.

-

In the Z-VRPR-FMK-treated lanes, expect a dose-dependent decrease in the cleaved form and a corresponding increase in the full-length form.

-

Densitometry can be used to quantify the band intensities and calculate the ratio of cleaved to full-length protein.

References

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Ferch, U., Kloo, B., Gewies, A., et al. (2009). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. Proceedings of the National Academy of Sciences, 106(47), 19946-19951. [Link]

-

Fontan, L., & Melnick, A. (2013). MALT1 Is a Therapeutic Target in ABC–DLBCL. Cancer Discovery, 3(2), 139-140. [Link]

-

Hailfinger, S., Lenz, G., Ngo, V., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 108(35), 14596-14601. [Link]

-

Thome, M., & Charton, J. E. (2012). Role of the CARMA1/BCL10/MALT1 complex in lymphoid malignancies. Current opinion in hematology, 19(4), 321–327. [Link]

-

Davis, R. E., Brown, K. D., Siebenlist, U., & Staudt, L. M. (2001). Constitutive Nuclear Factor κB Activity Is Required for Survival of Activated B Cell–like Diffuse Large B Cell Lymphoma Cells. The Journal of experimental medicine, 194(12), 1861-1874. [Link]

-

Hailfinger, S., Lenz, G., Ngo, V., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences of the United States of America, 108(35), 14596–14601. [Link]

-

Wegener, E., & Krappmann, D. (2007). Dynamic nature of the CARMA1-Bcl10-Malt1 (CBM) complex after TCR activation. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

O'Neill, T. J., Tofa, M. J., & Krappmann, D. (2022). The Paracaspase MALT1 in Cancer. International journal of molecular sciences, 23(3), 1639. [Link]

-

Nagel, D., Vincendeau, M., Eitelhuber, A., et al. (2013). IκB-ζ controls the constitutive NF-κB target gene network and survival of ABC DLBCL. Blood, 122(13), 2259–2269. [Link]

-

Wikipedia. (n.d.). MALT1. Retrieved from [Link]

-

Pilo, F., Angelino, G., Melle, F., & Chiarle, R. (2018). Post-translational Modifications of the CARMA1-BCL10-MALT1 Complex in Lymphocytes and Activated B-Cell Like Subtype of Diffuse Large B-Cell Lymphoma. Frontiers in immunology, 9, 2595. [Link]

-

Demeyer, A., Demon, D., & Beyaert, R. (2016). Lymphocyte signaling and activation by the CARMA1-BCL10-MALT1 signalosome. Semantic Scholar. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Fontan Gabas, L. (2014). AACR 2014: MALT1 Inhibition has Potential for Rational Combinatorial Therapy of ABC-DLBCL. New Developments in Lymphoma. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

-

BioGRID. (n.d.). Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. Retrieved from [Link]

-

Hailfinger, S., Lenz, G., Ngo, V., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Semantic Scholar. [Link]

-

Hailfinger, S., Lenz, G., Ngo, V., et al. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. The Journal of experimental medicine, 206(11), 2313–2320. [Link]

-

Kadin, M. E., & Vonderheid, E. C. (2011). MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond?. Cancer research, 71(21), 6603–6607. [Link]

-

Li, X., Pang, L., Liu, Y., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. Oncology letters, 18(6), 6770–6778. [Link]

-

Fontan, L., Zhong, Y., Gu, Y., et al. (2022). A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma. The Journal of clinical investigation. [Link]

-

Fontan, L., Qiao, Q., Hatcher, J. M., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. The Journal of clinical investigation, 128(10), 4397–4412. [Link]

-

El-Gamal, D., El-Daker, M., Younes, M., et al. (2019). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Oncotarget, 10(2), 224–237. [Link]

-

Leich, E. (2016). Novel NF-κB regulator in ABC DLBCL. Blood, 127(23), 2795–2796. [Link]

-

Qiao, Q., Yang, C., Zheng, C., et al. (2018). Assembly mechanism of the CARMA1–BCL10–MALT1–TRAF6 signalosome. Proceedings of the National Academy of Sciences, 115(5), E868-E877. [Link]

-

Fontan, L., Yang, C., Kabaleeswaran, V., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer cell, 22(6), 812–824. [Link]

-

Young, R. M., & Staudt, L. M. (2013). B cell Receptor Signaling in Diffuse Large B cell Lymphoma. Seminars in hematology, 50(2), 149–157. [Link]

-

Yang, Y., Kelly, P., & Shaffer, A. L. (2016). RelA NF-κB subunit activation as a therapeutic target in diffuse large B-cell lymphoma. Expert opinion on therapeutic targets, 21(2), 193-203. [Link]

-

National Center for Biotechnology Information. (n.d.). Gene Result MALT1. Retrieved from [Link]

-

Fontan, L., & Melnick, A. (2012). Targeting Lymphomas Through MALT1 Inhibition. Oncotarget, 3(12), 1435–1439. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Constitutive Nuclear Factor κB Activity Is Required for Survival of Activated B Cell–like Diffuse Large B Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RelA NF-κB subunit activation as a therapeutic target in diffuse large B-cell lymphoma | Aging [aging-us.com]

- 4. Role of the CARMA1/BCL10/MALT1 complex in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. B cell Receptor Signaling in Diffuse Large B cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Targeting Lymphomas Through MALT1 Inhibition | Oncotarget [oncotarget.com]

- 9. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]

- 10. ashpublications.org [ashpublications.org]

- 11. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]

- 12. mdpi.com [mdpi.com]

- 13. MALT1 - Wikipedia [en.wikipedia.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rupress.org [rupress.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. broadpharm.com [broadpharm.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 28. pnas.org [pnas.org]

- 29. Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. | BioGRID [thebiogrid.org]

- 30. semanticscholar.org [semanticscholar.org]

Application Note: Western Blot Protocol for Monitoring MALT1 Proteolytic Activity and Inhibition by Z-VRPR-FMK

Introduction: The Dual Function of MALT1

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase that serves as a critical checkpoint in immune signaling.[1][2] Unlike typical caspases, MALT1 operates within the CBM (CARD11-BCL10-MALT1) complex to drive NF-κB activation through two distinct mechanisms:

-

Scaffolding: It recruits TRAF6 to the CBM complex, facilitating the ubiquitination of NEMO (IKKγ).

-

Proteolytic Activity: Upon dimerization, MALT1 cleaves specific substrates (e.g., BCL10, CYLD, A20, RelB) and undergoes auto-cleavage. This proteolytic function amplifies signaling by removing negative regulators (like A20/CYLD) or generating active fragments (like MALT1-p76).

Z-VRPR-FMK is a cell-permeable, irreversible peptide inhibitor that mimics the MALT1 substrate recognition motif (Val-Arg-Pro-Arg). By covalently binding to the catalytic cysteine (C464) of MALT1, it specifically abolishes the proteolytic activity without affecting the scaffolding function.

This protocol details the Western Blot methodology to validate MALT1 protease activity and its inhibition by Z-VRPR-FMK, using substrate cleavage (BCL10/CYLD) and MALT1 auto-cleavage as primary readouts.

Mechanism of Action & Signaling Pathway[3][4][5]

The following diagram illustrates the CBM complex activation, the cleavage of substrates by MALT1, and the specific point of intervention by Z-VRPR-FMK.

Caption: MALT1 activation within the CBM complex leads to substrate cleavage. Z-VRPR-FMK covalently binds the catalytic site, blocking proteolysis but leaving scaffolding intact.

Experimental Design Strategy

To rigorously validate MALT1 inhibition, the experiment must compare unstimulated basal levels, stimulated activity, and stimulated activity in the presence of the inhibitor.

Key Reagents and Concentrations

| Reagent | Purpose | Working Concentration | Notes |

| Z-VRPR-FMK | MALT1 Inhibitor | 50 - 100 µM | Peptide inhibitors have low permeability. High concentration is required compared to small molecules (e.g., MI-2). |

| PMA | PKC Activator | 10 - 20 ng/mL | Mimics antigen receptor signaling (DAG). |

| Ionomycin | Calcium Ionophore | 0.5 - 1 µM | Synergizes with PMA to induce MALT1 dimerization. |

| Jurkat T Cells | Model Cell Line | 1-2 x 10⁶ cells/mL | Robust MALT1 activity upon stimulation. |

| OCI-Ly3 / OCI-Ly10 | ABC-DLBCL Lines | 1-2 x 10⁶ cells/mL | Exhibit constitutive MALT1 activity (no PMA/Iono needed). |

Controls

-

Negative Control: DMSO vehicle only (Unstimulated).

-

Positive Control: PMA/Ionomycin + DMSO (Maximal Cleavage).

-

Experimental: PMA/Ionomycin + Z-VRPR-FMK (Inhibited).[3]

Detailed Protocol

Phase 1: Cell Treatment and Lysis

Objective: Treat cells with inhibitor before inducing protease activity to ensure the active site is blocked prior to catalysis.

-

Seeding: Harvest Jurkat cells and resuspend in fresh RPMI-1640 (10% FBS) at a density of

cells/mL in a 6-well plate (2 mL/well). -

Inhibitor Pre-incubation:

-

Add Z-VRPR-FMK to the experimental wells to a final concentration of 75 µM (Range: 50–100 µM).

-

Add an equivalent volume of DMSO to the Control wells.

-

Incubate at 37°C, 5% CO₂ for 1 hour .

-

Note: Z-VRPR-FMK is irreversible; a 1-hour pre-incubation is sufficient to saturate the catalytic sites.

-

-

Stimulation:

-

Add PMA (20 ng/mL) and Ionomycin (1 µM) to the Positive Control and Z-VRPR-FMK wells.

-

Leave the Negative Control (DMSO only) unstimulated.